BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER

Catalog No.
S3319866
CAS No.
35377-06-1
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER

CAS Number

35377-06-1

Product Name

BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER

IUPAC Name

ethyl bicyclo[2.2.2]octane-2-carboxylate

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h8-10H,2-7H2,1H3

InChI Key

NSSSSLKQIAIXNW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC2CCC1CC2

Canonical SMILES

CCOC(=O)C1CC2CCC1CC2

Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester is a bicyclic compound characterized by its unique structural framework, which consists of a bicyclo[2.2.2]octane core with a carboxylic acid functional group and an ethyl ester moiety. Its molecular formula is C11H18O2C_{11}H_{18}O_{2} with a molecular weight of approximately 182.26 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its structural resemblance to biologically active molecules.

Typical of carboxylic acid esters, including:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: Breaking down into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
  • Reduction: Converting the carboxylic acid group into a primary alcohol using reducing agents such as lithium aluminum hydride.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

The biological activity of bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester and its derivatives has been studied in various contexts, particularly in medicinal chemistry. Compounds related to this structure have shown potential as antiviral agents, specifically targeting viral polymerases . The unique bicyclic structure may contribute to favorable interactions with biological targets, enhancing their efficacy.

Synthesis of bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester can be achieved through several methods:

  • Direct Esterification: Reacting bicyclo[2.2.2]octane-2-carboxylic acid with ethanol in the presence of an acid catalyst.
    Bicyclo 2 2 2 octane 2 carboxylic acid+EthanolBicyclo 2 2 2 octane 2 carboxylic acid ethyl ester+Water\text{Bicyclo 2 2 2 octane 2 carboxylic acid}+\text{Ethanol}\rightarrow \text{Bicyclo 2 2 2 octane 2 carboxylic acid ethyl ester}+\text{Water}
  • Asymmetric Transfer Hydrogenation: Utilizing chiral catalysts to produce enantiomerically enriched forms of the compound . This method has gained attention for its efficiency and selectivity.
  • Multi-step Synthesis: Involving the formation of intermediates that are subsequently converted into bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester through various organic transformations.

Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester has several promising applications:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of antiviral drugs and other therapeutic agents .
  • Organic Synthesis: Used as a building block in the development of complex organic molecules due to its unique structural properties.
  • Material Science: Potential use in developing new materials with specific mechanical or chemical properties.

Several compounds share structural similarities with bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Bicyclo[1.1.1]pentane-1-carboxylic acidC7H10O2Smaller ring system, differing reactivity
Bicyclo[3.3.0]octane-1-carboxylic acidC9H14O2Larger ring system, different steric effects
Bicyclo[4.4.0]decane-1-carboxylic acidC11H18O3More complex structure, potential for diverse applications
Cyclobutane-1,3-dicarboxylic acidC8H10O4Different ring size, used in polymer synthesis

Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester stands out due to its specific bicyclic architecture, which may confer distinct physical and chemical properties that are advantageous in pharmaceutical applications compared to these other compounds.

Evolution of Synthetic Strategies

The synthesis of bicyclo[2.2.2]octane derivatives emerged as a critical pursuit in mid-20th-century organic chemistry, driven by the need for rigid, non-planar scaffolds. Early approaches relied on Diels-Alder cycloadditions, as demonstrated by the reaction of 1,3-cyclohexadiene derivatives with dienophiles like methacrolein. For instance, the iron tricarbonyl-mediated synthesis of bicyclo[2.2.2]octane aldehyde involved a regioselective Diels-Alder reaction under ytterbium trichloride catalysis, yielding three stereoisomers with distinct ^1H NMR profiles.

A complementary strategy, the Wessely oxidation-intramolecular Diels-Alder sequence, enabled access to bicyclo[2.2.2]octenones from phenolic precursors. For example, treating 2,6-dimethylphenol with lead tetraacetate and acrylic acid produced lactone intermediates, which underwent intramolecular cyclization to form bicyclic frameworks. This method highlighted the role of steric and electronic factors in controlling regioselectivity.

Table 1: Comparative Synthesis Routes for Bicyclo[2.2.2]octane Derivatives

MethodStarting MaterialKey StepYield (%)Reference
Diels-Alder Cycloaddition1,3-CyclohexadieneYbCl3-catalyzed reaction65–78
Wessely Oxidation2,6-DimethylphenolIntramolecular cyclization52–60

Thermodynamic and Structural Insights

Thermochemical studies of bicyclo[2.2.2]octane derivatives revealed a gas-phase enthalpy of formation (ΔfH°) of −99.04 ± 0.96 kJ/mol, underscoring the stability imparted by the bicyclic framework. Entropy values (S° gas = 324.7 ± 2.5 J/mol·K) further corroborated the rigid, low-strain geometry. These properties made the core structure attractive for applications requiring conformational restraint.

XLogP3

3

Other CAS

35377-06-1

Dates

Modify: 2023-08-19

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